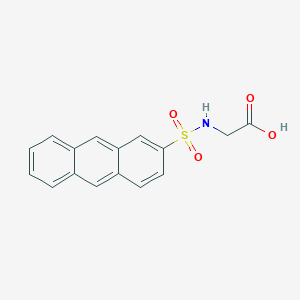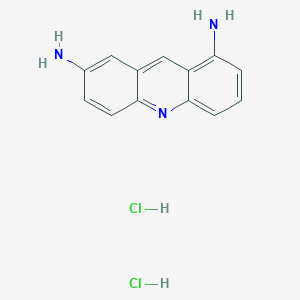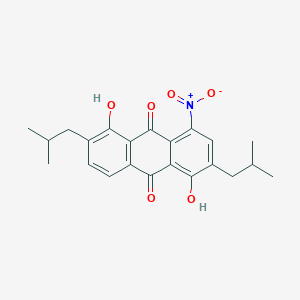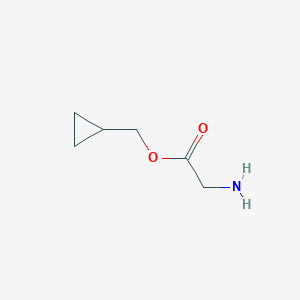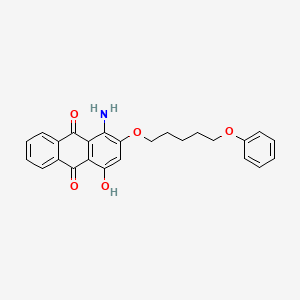
1-Amino-4-hydroxy-2-((5-phenoxypentyl)oxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxy-2-((5-phenoxypentyl)oxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone, which is substituted with amino, hydroxy, and phenoxypentyl groups. These substitutions confer unique chemical properties, making it a subject of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with anthracene-9,10-dione as the core structure.
Stepwise Substitution:
Industrial Production Methods: Industrial synthesis may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions (temperature, pressure, solvent) are employed to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, forming quinones and nitroso derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone forms.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonic acids, and various nucleophiles.
Major Products:
Oxidation Products: Quinones, nitroso derivatives.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted anthraquinones depending on the reagents used.
Chemistry:
Dye Synthesis: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.
Catalysis: It can act as a catalyst or catalyst precursor in organic reactions.
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It can inhibit certain enzymes, providing a tool for biochemical studies.
Medicine:
Anticancer Research: Its ability to intercalate with DNA makes it a potential candidate for anticancer drugs.
Antioxidant Properties: The compound’s antioxidant activity is being explored for therapeutic applications.
Industry:
Textile Industry: Used in the dyeing process due to its stable color properties.
Paper Industry: Acts as a bleaching agent in paper production.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. Its mechanism of action includes:
DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.
Oxidative Stress Modulation: The compound can modulate oxidative stress by acting as an antioxidant or pro-oxidant, depending on the cellular context.
Comparaison Avec Des Composés Similaires
Anthraquinone: The parent compound, lacking the amino, hydroxy, and phenoxypentyl groups.
1-Amino-4-hydroxyanthraquinone: Similar but lacks the phenoxypentyl group.
2-Phenoxyanthraquinone: Similar but lacks the amino and hydroxy groups.
Uniqueness: 1-Amino-4-hydroxy-2-((5-phenoxypentyl)oxy)anthracene-9,10-dione is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The phenoxypentyl group, in particular, enhances its solubility and interaction with biological targets, setting it apart from simpler anthraquinone derivatives.
Propriétés
Numéro CAS |
61625-06-7 |
|---|---|
Formule moléculaire |
C25H23NO5 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-(5-phenoxypentoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23NO5/c26-23-20(31-14-8-2-7-13-30-16-9-3-1-4-10-16)15-19(27)21-22(23)25(29)18-12-6-5-11-17(18)24(21)28/h1,3-6,9-12,15,27H,2,7-8,13-14,26H2 |
Clé InChI |
ZNAJELVUEAXRIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


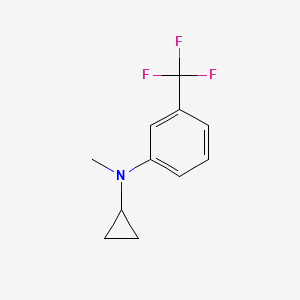
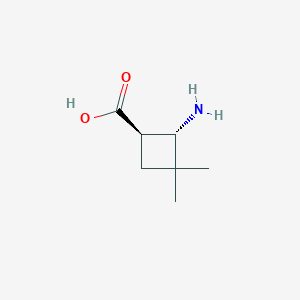
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
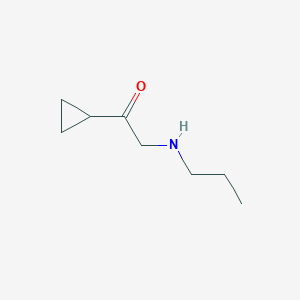
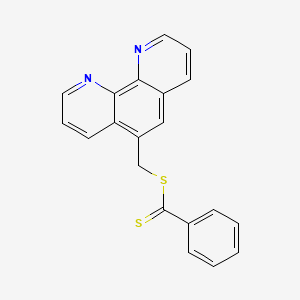
![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)

![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)
